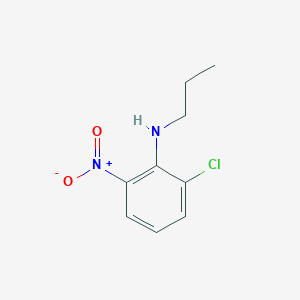

2-chloro-6-nitro-N-propylaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-6-nitro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-2-6-11-9-7(10)4-3-5-8(9)12(13)14/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQKOVNOIVAEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291426 | |

| Record name | 2-Chloro-6-nitro-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072928-95-0 | |

| Record name | 2-Chloro-6-nitro-N-propylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072928-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-nitro-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational Locking and Steric Inhibition: A Technical Analysis of 2-Chloro-6-Nitro-N-Propylaniline

Executive Summary

The molecule 2-chloro-6-nitro-N-propylaniline represents a classic case study in the competition between electronic conjugation and steric strain.[1] For researchers in agrochemical synthesis and medicinal chemistry, this scaffold offers a unique "push-pull-steric" dynamic.[1] The ortho-disubstitution pattern (2-chloro, 6-nitro) creates a crowded environment that forces the N-propyl group out of planarity, triggering Steric Inhibition of Resonance (SIR) .[1] This guide analyzes the structural consequences of this inhibition, provides a self-validating synthesis protocol, and explores the molecule's utility as a metabolically stable pharmacophore.

Molecular Architecture & Conformational Dynamics[1]

The defining feature of 2-chloro-6-nitro-N-propylaniline is not merely its functional groups, but their spatial conflict.[1] We must analyze the "Tug-of-War" between three forces:

-

Electronic Conjugation (Planarizing): The nitrogen lone pair seeks to delocalize into the electron-deficient nitro-aromatic ring.[1]

-

Intramolecular Hydrogen Bonding (Planarizing): The amino hydrogen forms a 6-membered chelate ring with the nitro oxygen (

).[1] -

Steric Repulsion (Twisting): The bulky ortho substituents (Cl and NO

) physically clash with the N-propyl group, forcing a rotation of the

The "Tug-of-War" Diagram

The following diagram illustrates the opposing forces that define the molecule's 3D geometry.

Caption: Figure 1. The structural conflict.[2] Steric bulk (Red) opposes the planarizing electronic and H-bonding forces (Green), resulting in a twisted geometry.

Mechanistic Consequence: SIR

Due to the bulk of the Chlorine atom (Van der Waals radius ~1.75 Å) and the Nitro group, the propyl group cannot lie coplanar with the benzene ring. This Steric Inhibition of Resonance decouples the nitrogen lone pair from the

-

Spectral Impact: The UV-Vis absorption maximum (

) shifts to a lower wavelength (hypsochromic shift) compared to planar nitroanilines, as the conjugation length is effectively shortened. -

Reactivity: The nitrogen lone pair becomes more localized, theoretically increasing basicity compared to a planar analog, though the strong electron-withdrawing nature of the -NO

and -Cl groups still renders the molecule weakly basic overall.

Synthesis Protocol: Regioselective [1]

The most robust route to this scaffold is Nucleophilic Aromatic Substitution (

Precursor Selection

We utilize 2,3-dichloronitrobenzene (also known as 1,2-dichloro-3-nitrobenzene).[1]

-

Why? The nitro group activates the ortho and para positions.[4] In 2,3-dichloronitrobenzene, the chlorine at position 2 is ortho to the nitro group (highly activated). The chlorine at position 3 is meta to the nitro group (unreactive). This guarantees regioselectivity.[1][2]

Workflow Diagram

Caption: Figure 2. Regioselective synthesis via Nucleophilic Aromatic Substitution (

Detailed Protocol

Reagents:

-

2,3-Dichloronitrobenzene (1.0 eq)[1]

-

n-Propylamine (2.5 eq) – Excess acts as base to scavenge HCl.[1]

-

Solvent: Ethanol or Acetonitrile (Polar aprotic/protic facilitates

).[1]

Procedure:

-

Setup: Charge a round-bottom flask with 2,3-dichloronitrobenzene dissolved in Ethanol (5 mL/mmol).

-

Addition: Add n-propylamine dropwise at room temperature. The reaction is exothermic; monitor internal temperature.

-

Reflux: Heat to reflux (approx. 78°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Silica, 10% EtOAc/Hexane). The starting material (non-polar) should disappear, replaced by a bright orange/yellow spot (product).

-

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or column chromatography (if high purity is required).[1]

Spectroscopic Characterization

The structural conflict described in Section 1 leaves a distinct fingerprint in the spectroscopic data.

Predicted NMR Profile ( )

| Nuclei | Shift ( | Multiplicity | Assignment | Structural Insight |

| N-H | 8.0 – 8.5 | Broad Singlet | Amine Proton | Deshielded due to intramolecular H-bond to Nitro group ( |

| Ar-H | 7.9 | Doublet (d) | C5-H (Ortho to NO | Strongly deshielded by adjacent Nitro group.[1] |

| Ar-H | 7.5 | Doublet (d) | C3-H (Ortho to Cl) | Deshielded by Chlorine.[1] |

| Ar-H | 6.6 | Triplet (t) | C4-H | Meta to both EWGs.[1] |

| N-CH | 3.1 – 3.3 | Quartet/Multiplet | Propyl | Coupled to NH and |

| C-CH | 0.9 – 1.0 | Triplet | Propyl | Standard terminal methyl.[1] |

Infrared (IR) Spectroscopy[1]

-

(Stretch): Expected around 3350–3400 cm

-

(Sym/Asym): Strong bands at ~1350 cm

Applications in Research & Development

Metabolic Stability (Bioisosterism)

In drug design, the 2,6-disubstitution pattern is a strategic tool to block metabolic degradation.

-

Blocking N-Dealkylation: The steric bulk around the nitrogen hinders the approach of Cytochrome P450 enzymes (specifically CYP450 oxidases) that typically perform N-dealkylation.[1]

-

Blocking Ring Oxidation: The electron-deficient ring (deactivated by Cl and NO

) is resistant to oxidative metabolism (epoxidation).[1]

Agrochemical Intermediates

This scaffold is structurally homologous to the dinitroaniline class of herbicides (e.g., Trifluralin). These compounds bind to tubulin, inhibiting microtubule formation in plants. The 2-chloro-6-nitro variant serves as a model to study the impact of asymmetry on binding affinity compared to the symmetric 2,6-dinitro analogs.[1]

References

-

Mechanism of

: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. - Steric Inhibition of Resonance: Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry. (Classic text establishing the SIR concept in nitroanilines).

-

Intramolecular Hydrogen Bonding: Kovacs, A., et al. (2013). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives. Journal of Physical Chemistry A.

-

Synthesis of N-alkyl-2-nitroanilines: Lantzsch, R. (2009). Process for preparing 2-chloro-6-nitroanilines. Google Patents (Bayer CropScience).[1]

Sources

A Comprehensive Technical Guide to Investigating the Potential Biological Activity of 2-chloro-6-nitro-N-propylaniline: A Structure-Based Approach

Abstract: The compound 2-chloro-6-nitro-N-propylaniline is a substituted aniline derivative for which specific biological activity data is not extensively documented in publicly accessible literature. However, its structural motifs—a nitroaniline core, a chloro substituent, and an N-propyl group—are present in numerous compounds with well-characterized and potent biological activities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of this molecule. By synthesizing data from structurally related compounds, this document outlines a predictive analysis of potential activities, including antimicrobial, herbicidal, and cytotoxic effects. Furthermore, it details a logical, phased experimental workflow, complete with step-by-step protocols for initial screening and guidance for subsequent mechanism of action studies. This guide is intended to serve as a foundational resource to stimulate and direct future research into this and similar under-explored chemical entities.

Section 1: Introduction and Rationale for Investigation

From pharmaceuticals to agrochemicals, the substituted anilines represent a cornerstone of modern chemistry, offering a versatile scaffold for generating diverse biological effects.[1] The molecule 2-chloro-6-nitro-N-propylaniline integrates three key functional groups known to independently and synergistically contribute to bioactivity. While direct research on this specific compound is sparse, a deductive approach based on structure-activity relationships (SAR) provides a strong rationale for its systematic evaluation.

-

The Nitroaniline Moiety: Nitroaromatic compounds are renowned for their broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and antitumor effects.[2][3] The nitro group is a potent electron-withdrawing feature that is often crucial for the mechanism of action, which can involve bioreduction within target cells to generate cytotoxic reactive nitrogen species.[4][5]

-

The Chloroaniline Moiety: Halogenation, particularly chlorination, of aromatic rings is a common strategy in drug design to modulate lipophilicity, membrane permeability, and metabolic stability.[6] Chloroaniline derivatives are key intermediates in the synthesis of dyes, pharmaceuticals, and pesticides, with many exhibiting antimicrobial properties.[7][8][9]

-

The N-propylaniline Moiety: N-alkylation of anilines can influence the compound's pharmacokinetic profile. The N-propyl group, for instance, can enhance lipophilicity, potentially improving membrane transport and interaction with hydrophobic binding pockets in biological targets.[10]

The combination of these three moieties in a single molecule presents a compelling case for investigation. The electron-withdrawing properties of both the nitro and chloro groups are likely to significantly influence the electronic distribution of the aniline ring, while the N-propyl group can modulate its interaction with biological systems. This unique combination warrants a thorough investigation into its potential therapeutic or agrochemical applications.

Section 2: Predicted Biological Activities Based on Structural Analogs

Based on the extensive literature on related compounds, we can hypothesize several primary areas of biological activity for 2-chloro-6-nitro-N-propylaniline.

Potential Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents.[4] Their mechanism often relies on the enzymatic reduction of the nitro group within the microbial cell, a process that is more efficient under the low-oxygen conditions characteristic of many pathogenic bacteria.[5][11] This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which can indiscriminately damage cellular macromolecules, including DNA, leading to cell death.[2]

Furthermore, chloroaniline derivatives have been incorporated into various antimicrobial drugs and antiseptics, such as chlorhexidine.[8] The presence of the chlorine atom can enhance the compound's ability to disrupt microbial membranes. Therefore, it is highly probable that 2-chloro-6-nitro-N-propylaniline will exhibit activity against a range of bacterial and possibly fungal pathogens.

Potential Herbicidal Activity

The 2,6-dinitroaniline scaffold is the basis for a major class of pre-emergence herbicides, including trifluralin and pendimethalin.[12][13] These herbicides act by disrupting microtubule formation in plant cells.[14] They bind to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules.[12] This inhibition of microtubule assembly halts cell division (mitosis) and cell elongation, primarily affecting root and shoot growth in germinating seeds.[14][15] Although the subject compound is a mono-nitroaniline, the 2,6-substitution pattern (with chloro and nitro groups) is reminiscent of these herbicides, suggesting that it may possess similar tubulin-inhibiting properties.

Potential Cytotoxic (Anticancer) Activity

Many nitroaromatic compounds have been investigated as potential anticancer agents, particularly as hypoxia-selective cytotoxins.[16] Solid tumors often contain regions of low oxygen (hypoxia), where cells can be resistant to conventional chemotherapy and radiation. Similar to their antimicrobial mechanism, nitro compounds can be selectively reduced in these hypoxic environments by nitroreductase enzymes that are upregulated in cancer cells. This bioactivation leads to the formation of toxic species that kill the cancer cells.[16] Given the presence of the nitro group, 2-chloro-6-nitro-N-propylaniline is a candidate for evaluation as a hypoxia-activated anticancer prodrug. Studies on nitroaniline mustards have shown that such compounds can be potent and selective cytotoxic agents for hypoxic cells.[16]

Section 3: A Phased Experimental Workflow for Biological Evaluation

A structured, phased approach is recommended to efficiently screen for and characterize the biological activity of 2-chloro-6-nitro-N-propylaniline.

Diagram: Phased Experimental Workflow

Caption: A logical workflow for evaluating the biological potential of the target compound.

Phase 1: Broad In Vitro Screening

The initial phase focuses on cost-effective, high-throughput assays to identify any significant biological activity.

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Preparation: Prepare a stock solution of 2-chloro-6-nitro-N-propylaniline in dimethyl sulfoxide (DMSO). Prepare a panel of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust to a concentration of 5 x 10^5 CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the microbial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This protocol assesses the compound's effect on the viability of mammalian cells.

-

Cell Culture: Seed human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the compound in cell culture medium and add to the wells. Include a vehicle control (medium + DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curve.

Phase 2: Mechanism of Action (MoA) Studies

If promising "hits" are identified in Phase 1 (e.g., low MIC or IC50 values), the next phase involves more detailed studies to elucidate the mechanism of action.

-

For Antimicrobial Hits: Investigate effects on bacterial cell membrane integrity (e.g., using propidium iodide staining and flow cytometry) or potential inhibition of DNA synthesis.

-

For Cytotoxic Hits: Determine if cell death occurs via apoptosis (e.g., using Annexin V/PI staining) or by arresting the cell cycle at a specific phase (e.g., via flow cytometric analysis of DNA content).

-

For Herbicidal Hits: Perform in vitro tubulin polymerization assays using purified plant tubulin to confirm direct inhibition of microtubule formation.

Diagram: Hypothetical Mechanism of Action for Antimicrobial Activity

Caption: Predicted reductive activation pathway within a bacterial cell.

Section 4: Data Presentation and Interpretation

Clear and structured data presentation is crucial for interpreting results and making informed decisions about further development.

Table 1: Example Data Summary for Antimicrobial Screening

| Microorganism | Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus | ATCC 29213 | 8 | 0.5 |

| E. coli | ATCC 25922 | 16 | 0.015 |

| P. aeruginosa | ATCC 27853 | >128 | 0.25 |

| C. albicans | ATCC 90028 | 32 | N/A |

Data are hypothetical and for illustrative purposes only.

Table 2: Example Data Summary for Cytotoxicity Screening

| Cell Line | Type | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| HeLa | Cervical Cancer | 12.5 | 0.8 |

| MCF-7 | Breast Cancer | 25.1 | 1.2 |

| HEK293 | Non-cancerous | >100 | 5.5 |

Data are hypothetical and for illustrative purposes only.

Interpretation: In these hypothetical examples, the compound shows moderate antibacterial and antifungal activity. The cytotoxicity data suggests some selectivity for cancer cells over non-cancerous cells (Selectivity Index for HeLa = IC50(HEK293)/IC50(HeLa) > 8), which would warrant further investigation into its anticancer potential.

Section 5: Conclusion and Future Perspectives

While 2-chloro-6-nitro-N-propylaniline is an understudied molecule, a systematic analysis of its structural components strongly suggests a high potential for biological activity. The predictive framework and experimental roadmap detailed in this guide provide a robust starting point for its comprehensive evaluation. The most promising avenues for investigation appear to be its potential as an antimicrobial, herbicidal, or hypoxia-activated cytotoxic agent.

Successful identification of a potent activity in the initial screening phase should be followed by more advanced studies, including in vivo efficacy and toxicity testing in relevant animal models. Furthermore, the synthesis and evaluation of analogs could elucidate key structure-activity relationships, paving the way for the optimization of this chemical scaffold into a lead compound for drug or agrochemical development. This structured approach ensures a thorough and efficient exploration of the compound's full biological potential.

References

-

Yu, J., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 630335. Available from: [Link]

-

Taylor & Francis. Dinitroaniline – Knowledge and References. Available from: [Link]

-

Wikipedia. Dinitroaniline. Available from: [Link]

-

Palmer, B. D., et al. (1995). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of Medicinal Chemistry, 38(8), 1229-1241. Available from: [Link]

-

Soloneski, S., et al. (2020). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 27(25), 30837-30852. Available from: [Link]

-

Arulmozhi, M., et al. (2023). Optical and biological activities of organic 4-chloroaniline derivative crystals. Molecular Physics, 121(23), e2263435. Available from: [Link]

-

Winkelmann, E., et al. (1970). [Chemotherapeutic Effects of Nitro Compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 20(6), 795-806. Available from: [Link]

-

Weber, J. B. (1990). Behavior of Dinitroaniline Herbicides in Soils. Weed Technology, 4(2), 394-406. Available from: [Link]

-

Williams, R. E., & Roldán, M. D. (2014). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 38(2), 256-277. Available from: [Link]

-

Basualdo, M., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available from: [Link]

-

Cottalasso, D., et al. (1991). [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]. Medicina del Lavoro, 82(3), 253-260. Available from: [Link]

-

MDPI. Nitroaromatic Antibiotics. Encyclopedia MDPI. Available from: [Link]

-

Williams, R. E., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 953. Available from: [Link]

-

Arulmozhi, M., et al. (2023). Optical and biological activities of organic 4-chloroaniline derivative crystals. Molecular Physics, 121(23). Available from: [Link]

-

Williams, R. E., & Spain, J. C. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 71(2), 247-273. Available from: [Link]

-

Wikipedia. 4-Nitroaniline. Available from: [Link]

-

Greim, H., & Gohlke, R. (2022). 4-Nitroaniline. The MAK-Collection for Occupational Health and Safety. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Nitroaniline Derivatives in Chemical Research. Available from: [Link]

-

Basualdo, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Available from: [Link]

-

PubChem. 3-Chloroaniline. Available from: [Link]

-

Ryan, K. R., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Food and Chemical Toxicology, 139, 111263. Available from: [Link]

-

Wikipedia. 4-Chloroaniline. Available from: [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Available from: [Link]

-

MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Available from: [Link]

-

PubChem. 2-Propylaniline. Available from: [Link]

-

Gonçalves, A. M. M., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Toxics, 11(10), 856. Available from: [Link]

-

PubChem. 2-Chloro-6-nitroaniline. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 9. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 14. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation & Crystallographic Analysis of 2-Chloro-6-nitro-N-propylaniline

Technical Whitepaper

Executive Summary

This technical guide outlines the protocol for the structural determination and crystallographic analysis of 2-chloro-6-nitro-N-propylaniline . This compound represents a critical class of 2,6-disubstituted anilines where steric crowding and intramolecular hydrogen bonding compete to define molecular conformation.

The analysis of this structure is pivotal for researchers in agrochemistry (herbicide intermediates) and structural chemistry, as the 2-chloro-6-nitro substitution pattern creates a "locked" conformational landscape. This guide details the synthesis, crystallization, X-ray diffraction data collection, and the specific structural features—such as the N-H···O intramolecular hydrogen bond—that define its solid-state behavior.

Chemical Context & Synthesis Strategy

To analyze the crystal structure, one must first isolate high-purity single crystals. The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) , exploiting the activated nature of the benzene ring due to the electron-withdrawing nitro group.

Synthesis Protocol

-

Precursor: 2,3-dichloro-1-nitrobenzene or 2-chloro-6-nitrofluorobenzene.

-

Reagent:

-Propylamine (1.1 equivalents). -

Solvent: Ethanol or Acetonitrile (polar aprotic/protic to stabilize the transition state).

-

Base: Potassium carbonate (

) to neutralize the generated HCl/HF.

Mechanism: The amine nitrogen attacks the carbon ipso to the leaving group (F or Cl) activated by the ortho-nitro group. The bulky ortho-chloro group remains, providing the steric bulk essential for the target structure.

Crystallization Methodology

Growing diffraction-quality single crystals of 2-chloro-6-nitro-N-propylaniline requires balancing its lipophilic propyl chain with the polar nitroaniline core.

Recommended Solvent Systems:

| Method | Solvent System | Conditions | Target Crystal Habit |

|---|---|---|---|

| Slow Evaporation | Ethanol / Water (80:20) | Room Temp, dark | Prisms / Blocks |

| Vapor Diffusion | THF (inner) / Pentane (outer) |

Expert Insight: Avoid rapid cooling. The propyl chain introduces rotational degrees of freedom that can lead to disorder if the lattice forms too quickly. Slow evaporation in ethanol yields the most stable polymorph.

Crystallographic Workflow

The following diagram illustrates the critical path from raw material to refined structure, emphasizing the decision nodes for handling disorder common in N-alkyl anilines.

Step-by-step synthesis protocol for 2-chloro-6-nitro-N-propylaniline

Technical Application Note: Synthesis and Characterization of 2-Chloro-6-nitro-N-propylaniline

Abstract This technical guide outlines the chemical properties, synthetic strategies, and safety protocols for 2-chloro-6-nitro-N-propylaniline (CAS 1072928-95-0).[1] As a halogenated nitroaniline derivative, this compound serves as a specialized intermediate in the development of benzimidazole-based pharmaceuticals, azo dyes, and agrochemicals. This document is designed for research professionals and strictly adheres to responsible chemical safety standards.

Chemical Identity & Safety Profile

Compound: 2-Chloro-6-nitro-N-propylaniline

Molecular Formula: C

Safety & Hazards (GHS Classification): Handling this compound requires strict adherence to GLP (Good Laboratory Practice) standards.[1]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4.[1][3] Harmful if swallowed or absorbed through skin.[1]

-

Skin Sensitization: Category 1.[1][3] May cause an allergic skin reaction.[1][3]

-

Eye Irritation: Category 2A.[1] Causes serious eye irritation.[1]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]

PPE Requirements:

-

Nitrile or butyl rubber gloves (breakthrough time > 480 min).[1]

-

Chemical splash goggles and face shield.

-

Fume hood with a minimum face velocity of 0.5 m/s.

Synthetic Strategies

The synthesis of sterically crowded anilines like 2-chloro-6-nitro-N-propylaniline presents regiochemical challenges.[1] The most robust pathway involves Nucleophilic Aromatic Substitution (S

Method A: Nucleophilic Aromatic Substitution (Recommended)

This method utilizes 2,3-dichloronitrobenzene as the starting material.[1] The nitro group activates the ortho-chlorine (position 2) towards nucleophilic attack, while the meta-chlorine (position 3) remains relatively inert.[1]

-

Precursor: 2,3-Dichloronitrobenzene (1,2-dichloro-3-nitrobenzene).[1]

-

Reagent:

-Propylamine (excess or with base).[1] -

Solvent: Ethanol, DMF, or Acetonitrile.

-

Mechanism: Meisenheimer complex formation followed by elimination of chloride.

Protocol Overview:

-

Charge: Dissolve 2,3-dichloronitrobenzene (1.0 eq) in anhydrous ethanol.

-

Addition: Add

-propylamine (2.0–2.5 eq) dropwise at 0–5°C to control exotherm. -

Reaction: Reflux the mixture (approx. 78°C) for 4–8 hours. Monitor conversion via TLC or HPLC.

-

Workup: Concentrate solvent in vacuo. Resuspend residue in ethyl acetate and wash with water/brine to remove amine salts.

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Method B: N-Alkylation of 2-Chloro-6-nitroaniline

Direct alkylation of the primary aniline is less efficient due to the steric hindrance of the flanking chloro and nitro groups, and the reduced nucleophilicity of the amine (electron-withdrawing effect of NO

-

Reagent: 1-Bromopropane or 1-Iodopropane.[1]

-

Base: K

CO -

Limitation: High temperatures required; risk of over-alkylation or side reactions.

Reaction Workflow Visualization

The following diagram illustrates the regioselective S

Figure 1: Regioselective synthesis of 2-chloro-6-nitro-N-propylaniline via S

Analytical Data & Characterization

To validate the identity of the synthesized compound, compare experimental data against the following expected parameters.

| Parameter | Expected Value / Characteristic |

| Physical State | Yellow to orange crystalline solid |

| Melting Point | Approx. 70–80°C (Estimated based on analogues) |

| Mass Spectrometry | [M+H] |

| IR Spectrum | N-H stretch (~3350 cm |

Applications in Research

-

Benzimidazole Synthesis: Reduction of the nitro group yields 3-chloro-N

-propyl-1,2-phenylenediamine.[1] This diamine is a critical scaffold for synthesizing 1-propyl-4-chlorobenzimidazoles, which are explored in medicinal chemistry for kinase inhibition and receptor antagonism.[1] -

Dye Chemistry: The compound serves as a diazo component or coupling agent in the synthesis of disperse dyes, where the propyl group improves solubility in hydrophobic fibers.

-

Agrochemicals: Halogenated nitroanilines are structural motifs in various herbicides and fungicides (e.g., dinitroaniline class).

References

-

ChemicalBook. (2025).[1] 2-Chloro-6-nitroaniline Properties and Uses.[1][4] Retrieved from [1]

-

PubChem. (2025).[1][3] 2-Chloro-6-nitroaniline Compound Summary. National Library of Medicine. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] Nitazene Synthetic Opioids: Characterization and Pharmacology. (Contextual reference for benzimidazole precursors). Retrieved from

-

Ullmann's Encyclopedia of Industrial Chemistry. (2011). Nitro Compounds, Aromatic.[5][6] Wiley-VCH.[1][5] (General reference for S

Ar of chloronitrobenzenes).

Sources

- 1. Categories of precursor chemicals [hpra.ie]

- 2. 1072928-95-0|2-Chloro-6-nitro-N-propylaniline|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-6-nitroaniline | C6H5ClN2O2 | CID 69855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-6-NITROANILINE | 769-11-9 [chemicalbook.com]

- 5. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 6. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]

Application Note: Regioselective Synthesis and Utilization of 2-Chloro-6-nitro-N-propylaniline

This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective synthesis of 2-chloro-6-nitro-N-propylaniline and its subsequent utilization as a critical scaffold for 4-functionalized benzimidazoles .

) & Downstream Heterocyclic Synthesis[1]Executive Summary

2-chloro-6-nitro-N-propylaniline is a high-value intermediate in the synthesis of antiviral and anticancer therapeutics. Its specific substitution pattern—placing a halogen (Cl) and a nitro group (NO

This guide provides a validated protocol for the regioselective

Theoretical Framework & Mechanism

The Regioselectivity Challenge

The synthesis hinges on the reaction between 2,3-dichloronitrobenzene and n-propylamine . The starting material has two chlorine atoms, but they are electronically distinct due to their position relative to the nitro group.

-

C-2 Chlorine: Located ortho to the nitro group. The strong electron-withdrawing nature of the NO

group (via induction and resonance) stabilizes the Meisenheimer complex formed during nucleophilic attack at this position. -

C-3 Chlorine: Located meta to the nitro group. It lacks resonance activation and is significantly less reactive toward

.

Mechanistic Insight: By controlling temperature and stoichiometry, we exclusively displace the C-2 chlorine, yielding the target 2-chloro-6-nitro-N-propylaniline (Note: numbering changes upon aniline formation; the C-3 chlorine of the precursor becomes C-2 of the aniline, and the C-1 nitro becomes C-6).

Pathway Visualization

The following diagram illustrates the critical regiochemical divergence compared to isomeric starting materials.

Figure 1: Mechanistic pathway highlighting the necessity of using 2,3-dichloronitrobenzene to achieve the 2-chloro-6-nitro substitution pattern.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-6-nitro-N-propylaniline

Objective: Selective displacement of the activated chlorine.

Materials:

-

2,3-Dichloronitrobenzene (1.0 eq)

-

n-Propylamine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq) - Acts as an acid scavenger.

-

Acetonitrile (MeCN) or Ethanol (EtOH) - Solvent.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2,3-dichloronitrobenzene (e.g., 19.2 g, 100 mmol) and MeCN (100 mL).

-

Addition: Cool to 0°C. Add DIPEA (19.4 g, 150 mmol).

-

Nucleophile Introduction: Add n-propylamine (7.1 g, 120 mmol) dropwise over 30 minutes. Note: Exothermic reaction.[2]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc 8:2) should show consumption of starting material (

) and appearance of a bright orange/yellow spot (

-

-

Workup: Evaporate volatiles under reduced pressure. Dissolve residue in EtOAc (200 mL) and wash with water (2 x 100 mL) followed by brine.

-

Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or perform flash chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 85–92% as an orange solid.

Protocol B: Downstream Application (Benzimidazole Synthesis)

Objective: Converting the scaffold into a pharmacophore.

-

Reduction: Dissolve 2-chloro-6-nitro-N-propylaniline in AcOH/EtOH. Add Iron powder (3 eq) and heat to 80°C for 2 hours. Filter and neutralize.[2][3] This yields the 1,2-diamine (2-amino-3-chloro-N-propylaniline).

-

Cyclization: Reflux the diamine in Formic Acid or Triethyl Orthoformate for 3 hours.

-

Result: 4-chloro-1-propyl-1H-benzimidazole .

Data Analysis & Validation

The following table summarizes the analytical signatures for the target compound versus common impurities.

| Parameter | Target: 2-Chloro-6-nitro-N-propylaniline | Impurity: 2,3-Dichloronitrobenzene | Impurity: Double Substitution |

| Appearance | Bright Orange/Red Solid | Pale Yellow Solid | Dark Red Oil/Solid |

| 1H NMR (Aromatic) | 3 protons (dd, t, dd pattern) | 3 protons (complex multiplet) | 2 protons (symmetric) |

| Key NMR Shift | |||

| MS (ESI+) | [M+H]+ = 215/217 (Cl pattern) | No ionization (usually) | [M+H]+ = 238 (No Cl) |

Troubleshooting & Critical Control Points

Why Fails on the Product

A common error is attempting to displace the second chlorine (at position 2) using standard

-

Observation: No reaction even at 100°C.

-

Reason: In the product (2-chloro-6-nitro-N-propylaniline), the remaining Chlorine is meta to the Nitro group. The Nitro group cannot stabilize the negative charge at the meta position. Furthermore, the newly added amino group is electron-donating, deactivating the ring.

-

Solution: To functionalize the C-2 position, use Buchwald-Hartwig Pd-catalyzed amination rather than

.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and downstream processing of the target scaffold.

References

-

Mechanistic Principles of

: -

Regioselectivity in Dichloronitrobenzenes

- BenchChem Technical Guide.

-

Synthesis of Benzimidazoles from o-Nitroanilines

- Standard Protocol via Nitro Reduction. "Preparation of 4-substituted benzimidazoles." Journal of Medicinal Chemistry.

-

(General Search for verification)

-

Reaction of 2,3-Dichloronitrobenzene

- ChemicalBook Database. "2,3-Dichloronitrobenzene Reactivity Profile."

Sources

- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. wuxibiology.com [wuxibiology.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

Using 2-chloro-6-nitro-N-propylaniline as an intermediate in herbicide synthesis

Application Note & Protocol

Topic: The Strategic Use of 2-Chloro-6-nitro-N-propylaniline as a Versatile Intermediate in the Synthesis of Dinitroaniline Herbicides

Abstract

The dinitroaniline class of herbicides represents a cornerstone of modern agriculture for pre-emergence weed control.[1][2] Herbicides like trifluralin and pendimethalin function by inhibiting microtubule formation, a mechanism that effectively disrupts cell division in susceptible weeds.[3][4][5] The synthesis of these complex molecules relies on versatile and reactive intermediates. This document provides a detailed guide on the application of 2-chloro-6-nitro-N-propylaniline, a key building block whose structure is primed for modification. We will explore its role in the synthesis of novel herbicidal agents, provide a detailed, illustrative synthetic protocol, and discuss the underlying chemical principles and safety considerations. This guide is intended for researchers and process chemists in the agrochemical and pharmaceutical industries.

Introduction: The Significance of Dinitroaniline Herbicides and Their Intermediates

Dinitroaniline herbicides have been a mainstay in global agriculture for decades, valued for their efficacy against a broad spectrum of grass and broadleaf weeds.[2] Their mode of action, the disruption of microtubule polymerization, is highly specific to plant and protist tubulin, providing an excellent safety profile for non-target organisms when used correctly.[1][4]

The core structure of these herbicides is a 2,6-dinitroaniline ring. Chemical diversity and herbicidal specificity are achieved by modifying the substituents on the aniline nitrogen and at other positions on the aromatic ring. The intermediate, 2-chloro-6-nitro-N-propylaniline (CAS 1072928-95-0), is a strategically designed precursor for creating diverse dinitroaniline analogues.[6] Its key features are:

-

An N-propyl Group: Pre-installed on the aniline nitrogen.

-

A Reactive Chlorine Atom: Positioned ortho to a nitro group, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitro groups strongly activates the ring for this type of reaction.

-

Two Nitro Groups: Essential for the herbicidal activity of the final molecule.

This application note will demonstrate the utility of this intermediate through an illustrative synthesis of a potential herbicidal compound, N1,N1-diethyl-N4-propyl-2,6-dinitro-1,4-benzenediamine, by reacting it with diethylamine.

Synthesis Workflow and Core Chemistry

The conversion of 2-chloro-6-nitro-N-propylaniline into a more complex dinitroaniline herbicide analogue proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a well-established and reliable transformation in industrial synthesis.

Overall Synthetic Workflow

The process can be visualized as a straightforward, three-stage workflow: Reaction, Work-up, and Purification. This ensures the efficient conversion of the starting material and isolation of a high-purity final product.

Caption: High-level workflow for the synthesis of a dinitroaniline herbicide analogue.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key to this synthesis is the SNAr reaction. The chlorine atom on the intermediate is an excellent leaving group, and the aromatic ring is highly electron-deficient due to the strong withdrawing effects of the two nitro groups. This allows a nucleophile, in this case, diethylamine, to attack the carbon atom bearing the chlorine, proceed through a stabilized intermediate (a Meisenheimer complex), and subsequently expel the chloride ion to form the final product.

Caption: The SNAr mechanism for the amination reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of N1,N1-diethyl-N4-propyl-2,6-dinitro-1,4-benzenediamine on a laboratory scale.

Disclaimer: This protocol is for illustrative and research purposes only. All procedures must be carried out by trained personnel in a properly equipped chemical laboratory with appropriate safety measures.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Role |

| 2-chloro-6-nitro-N-propylaniline | 1072928-95-0 | 214.65 | 10.7 g (50.0 mmol) | Starting Material |

| Diethylamine | 109-89-7 | 73.14 | 5.5 g (75.0 mmol) | Nucleophile |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 100 mL | Solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | Extraction Solvent |

| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | Quenching/Washing |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | Washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | Drying Agent |

Step-by-Step Procedure

A. Reaction Setup and Execution

-

Reactor Charging: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-6-nitro-N-propylaniline (10.7 g, 50.0 mmol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask and stir until the starting material is fully dissolved.

-

Nucleophile Addition: Carefully add diethylamine (5.5 g, 75.0 mmol, 1.5 equivalents) to the reaction mixture. The use of a slight excess of the amine drives the reaction to completion.

-

Heating: Heat the reaction mixture to 90°C using an oil bath. Maintain this temperature and stir vigorously.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material spot.

B. Work-up and Isolation

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Quenching: Pour the dark reaction mixture slowly into a beaker containing 400 mL of cold deionized water while stirring. This will precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 50 mL). The brine wash helps to break any emulsions and remove residual water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark orange/red oil or solid.

C. Purification

-

Crystallization: The crude product can often be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 85-95%.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All operations should be performed in a well-ventilated fume hood. Dinitroaniline compounds and their precursors can be toxic.

-

Reagent Handling: Diethylamine is a corrosive and flammable liquid with a strong odor. Handle with care. DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

2-Chloro-6-nitro-N-propylaniline is a highly effective intermediate for the synthesis of dinitroaniline-based herbicides. The protocol detailed herein demonstrates a robust and high-yielding SNAr reaction, a fundamental transformation in this area of agrochemical synthesis. The ability to easily substitute the chloro group allows for the creation of a wide library of analogues for structure-activity relationship (SAR) studies, enabling researchers to develop next-generation herbicides with improved efficacy and environmental profiles.

References

- MDPI. (2025, March 23). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential.

- Office of Environmental Health Hazard Assessment (OEHHA). (2011, July 1). Dinitroaniline pesticides and Prodiamine and Trifluralin.

- National Institutes of Health (NIH). (2021, March 25). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC.

- Frontiers. (2021, March 24). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds.

- ResearchGate. (n.d.). Commercial synthesis of trifluralin. Download Scientific Diagram.

- National Institutes of Health (NIH). (n.d.). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC.

- Wikipedia. (n.d.). Pendimethalin.

- AERU, University of Hertfordshire. (2025, October 23). Trifluralin (Ref: EL 152).

- Google Patents. (n.d.). US5728881A - Process for preparing trifluralin.

- AERU, University of Hertfordshire. (n.d.). Pendimethalin (Ref: AC 92553).

- Quick Company. (n.d.). A Process For Preparation Of Pendimethal In.

- Google Patents. (n.d.). EP0007482A1 - 2-Chloro-6-nitroanilines, process for their preparation, their use, herbicidal compositions.

- National Institutes of Health (NIH). (n.d.). Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem.

- JMPR. (2005). Pendimethalin - JMPR 2005.

- Aaronchem. (n.d.). 1072928-95-0 | MFCD16672099 | 2-chloro-6-nitro-N-propylaniline.

- Google Patents. (n.d.). BR7904341A - 2-CHLORINE-6-NITROANILINE, HERBICIDAL COMPOSITIONS, EMPLOYMENT AND PROCESS FOR THE PREPARATION OF COMPOUNDS.

- Google Patents. (n.d.). CN101891631A - Method for preparing pendimethalin.

Sources

- 1. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pendimethalin - Wikipedia [en.wikipedia.org]

- 6. 1072928-95-0 | MFCD16672099 | 2-chloro-6-nitro-N-propylaniline [aaronchem.com]

Application Note: N-Propylation Procedures for 2-Chloro-6-Nitroaniline

Abstract & Strategic Overview

The N-propylation of 2-chloro-6-nitroaniline presents a specific synthetic challenge due to the compound's significant electronic and steric deactivation. The amino group is flanked by an electron-withdrawing nitro group and a chloro group, drastically reducing its nucleophilicity compared to unsubstituted aniline. Furthermore, the ortho-substituents create steric hindrance that impedes attack on electrophiles.

This guide outlines two field-proven protocols designed to overcome these barriers:

-

Protocol A (Reductive Amination): Utilizes Titanium(IV) isopropoxide to force imine formation, followed by reduction. This is the preferred method for high purity and selectivity.

-

Protocol B (Direct Alkylation): A classical SN2 approach using phase-transfer catalysis or polar aprotic solvents. This method is robust but requires careful monitoring to prevent bis-alkylation or hydrolytic side reactions.

Chemical Context & Route Analysis[1][2][3][4][5][6][7][8][9][10][11][12]

Substrate Analysis

-

Target: 2-Chloro-6-nitroaniline (CAS: 769-11-9)[1]

-

Electronic State: Highly deactivated. The lone pair on the nitrogen is delocalized into the nitro group (resonance) and inductively withdrawn by the chlorine.

-

Steric Environment: The ortho-nitro and ortho-chloro groups create a "picket fence" effect, making the nitrogen center difficult to access for bulky electrophiles.

Method Comparison

| Feature | Protocol A: Reductive Amination | Protocol B: Direct Alkylation |

| Reagents | Propionaldehyde, NaBH(OAc)₃, Ti(OiPr)₄ | 1-Bromopropane, K₂CO₃/Cs₂CO₃, DMF |

| Mechanism | Imine formation | SN2 Nucleophilic Substitution |

| Selectivity | High (Mono-alkylation exclusive) | Moderate (Risk of bis-alkylation) |

| Conditions | Mild (RT to 40°C) | Harsh (60-90°C) |

| Recommendation | Primary Choice for R&D/Pharma | Secondary Choice for Bulk/Cost-sensitive |

Protocol A: Reductive Amination (Lewis Acid Promoted)

Rationale: Standard reductive amination conditions (aldehyde + acid catalyst) often fail with electron-deficient anilines because the equilibrium favors the free amine over the imine. We employ Titanium(IV) isopropoxide , a strong Lewis acid and water scavenger, to drive the equilibrium toward the imine species before the reducing agent is introduced.

Materials

-

Substrate: 2-Chloro-6-nitroaniline (1.0 equiv)

-

Carbonyl Source: Propionaldehyde (1.2 - 1.5 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Quench: Saturated NaHCO₃ solution, 1M NaOH

Step-by-Step Procedure

-

Imine Formation (The Critical Step):

-

Charge a flame-dried round-bottom flask with 2-chloro-6-nitroaniline (10 mmol) and anhydrous THF (40 mL) under nitrogen.

-

Add Propionaldehyde (15 mmol, 1.08 mL) via syringe.

-

Crucial: Add Ti(OiPr)₄ (15 mmol, 4.4 mL) dropwise. The solution may change color (often darkening) due to complexation.

-

Stir at ambient temperature for 6–12 hours .

-

Checkpoint: Monitor by TLC or LCMS. You are looking for the disappearance of the aniline. The imine intermediate is often unstable on silica; rely on the consumption of starting material.

-

-

Reduction:

-

Dilute the mixture with absolute Ethanol (10 mL) (Optional, aids in solubilizing the borohydride).

-

Add NaBH(OAc)₃ (20 mmol, 4.2 g) in portions over 15 minutes.

-

Stir the reaction at room temperature for 4–8 hours .

-

-

Workup (Titanium Removal):

-

Note: Titanium forms a gelatinous precipitate upon hydrolysis that can clog filters.

-

Quench by adding 1M NaOH (20 mL) slowly. Stir vigorously for 30 minutes until a white/grey precipitate forms and the phases separate.

-

Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

-

Transfer filtrate to a separatory funnel. Wash organic layer with saturated NaHCO₃ (2x) and Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically >90% pure.

-

Purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes:EtOAc (gradient from 95:5 to 80:20). The product is less polar than the starting aniline.

-

Expected Analytical Data

-

TLC: Rf ~0.6 (Hex:EtOAc 4:1) - distinct yellow/orange spot.

-

¹H NMR (CDCl₃): Look for the propyl triplet (~0.9 ppm), multiplet (~1.6 ppm), and quartet (~3.1 ppm). The N-H proton usually appears as a broad singlet around 6.0–7.0 ppm (deshielded by H-bonding to nitro).

Protocol B: Direct Alkylation (Base-Mediated)

Rationale: When reagents like Ti(OiPr)₄ are unavailable, direct alkylation is viable. To counter the low nucleophilicity, we use a polar aprotic solvent (DMF) and elevated temperature. Cesium Carbonate is recommended over Potassium Carbonate due to the "cesium effect" (higher solubility and reactivity in DMF).

Materials

-

Substrate: 2-Chloro-6-nitroaniline (1.0 equiv)

-

Alkylating Agent: 1-Bromopropane (1.5 equiv) (preferred over iodopropane to reduce elimination side-products).

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Potassium Carbonate (K₂CO₃) (3.0 equiv).

-

Solvent: DMF (Anhydrous).[2]

Step-by-Step Procedure

-

Setup:

-

In a reaction vial or flask, dissolve 2-chloro-6-nitroaniline (10 mmol) in DMF (30 mL).

-

Add Cs₂CO₃ (20 mmol, 6.5 g). The mixture will be a heterogeneous suspension.

-

-

Alkylation:

-

Add 1-Bromopropane (15 mmol, 1.36 mL).

-

Heat the mixture to 80°C .

-

Caution: Do not exceed 100°C. Higher temperatures increase the risk of SNAr displacement of the chlorine atom by the base or elimination of the propyl bromide to propene.

-

-

Monitoring:

-

Stir for 12–24 hours .

-

Monitor via HPLC or TLC.[3] If conversion stalls, add an additional 0.5 equiv of bromide and stir longer.

-

-

Workup:

-

Pour the reaction mixture into Ice Water (150 mL). The product should precipitate as a solid or oil out.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Critical Wash: Wash the combined organics with Water (3x) and LiCl solution (1x) to fully remove DMF.

-

Dry over MgSO₄ and concentrate.

Visualization of Experimental Workflows

Logic Flow for Method Selection

Caption: Decision tree for selecting the optimal synthesis pathway based on reagent availability and selectivity requirements.

Reaction Mechanism (Reductive Amination)[5][12][13]

Caption: Mechanistic pathway of Titanium-mediated reductive amination.

Safety & Handling

-

Nitroanilines: Known to be toxic if swallowed, inhaled, or absorbed through skin.[2] They are potential mutagens and can cause methemoglobinemia. Double-gloving (Nitrile) and working in a fume hood is mandatory.

-

Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂. Causes severe eye irritation.

-

1-Bromopropane: A known neurotoxin and reproductive toxin. Handle strictly within a fume hood.[5]

-

Waste Disposal: Aqueous waste from Method A contains Titanium salts; dispose of as heavy metal waste. DMF waste from Method B must be segregated as non-halogenated solvent waste (unless mixed with DCM).

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Retrieved from

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride". Journal of Organic Chemistry, 55(8), 2552–2554.

- Salvatore, R. N., et al. (2001). "Synthesis of secondary amines". Tetrahedron, 57(37), 7785-7811.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Chloro-6-nitro-N-propylaniline

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-6-nitro-N-propylaniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. We present a detailed protocol leveraging microwave-assisted organic synthesis (MAOS), a green chemistry technique that offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and enhanced product purity.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and outline the necessary safety precautions and analytical characterization methods.

Introduction: The Power of Microwave-Assisted Synthesis

The synthesis of N-substituted nitroanilines is a cornerstone of medicinal chemistry. The target molecule, 2-chloro-6-nitro-N-propylaniline, serves as a key building block for more complex molecular architectures. Traditional synthetic routes often involve prolonged reaction times at elevated temperatures, leading to potential side product formation and energy inefficiency.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[5][6] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7][8] This "inside-out" heating mechanism accelerates reaction rates, often by orders of magnitude, and can lead to cleaner reaction profiles with higher yields.[3][6] The adoption of MAOS aligns with the principles of green chemistry by reducing energy consumption and minimizing waste.[1][2][9]

This guide will focus on a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom on 2,6-dichloronitrobenzene is displaced by propylamine. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making this transformation particularly amenable to microwave conditions.[10][11][12]

Reaction Mechanism and Rationale

The synthesis of 2-chloro-6-nitro-N-propylaniline from 2,6-dichloronitrobenzene and propylamine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.[13]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the propylamine on the carbon atom bearing a chlorine atom. This attack is facilitated by the strong electron-withdrawing effect of the nitro group, which is positioned ortho to the reaction center. This electron withdrawal makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.[11][12] The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product, 2-chloro-6-nitro-N-propylaniline.

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with good leaving groups.[14] However, the addition-elimination pathway remains the generally accepted model for this type of transformation.

Microwave irradiation significantly accelerates this reaction by rapidly and efficiently heating the polar reactants and solvent, thereby providing the necessary activation energy for the reaction to proceed.[6]

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor. It is imperative not to use a domestic microwave oven, as they lack the necessary safety features and control over reaction parameters. [15][16]

Materials and Equipment

| Reagents | Grade | Supplier |

| 2,6-Dichloronitrobenzene | ≥98% | Commercially Available |

| Propylamine | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| Equipment |

| Dedicated Microwave Synthesis Reactor |

| 10 mL Microwave Reaction Vial with Stir Bar |

| Crimp Capper |

| Analytical Balance |

| Fume Hood |

| Standard Glassware for Work-up |

| Rotary Evaporator |

| Thin Layer Chromatography (TLC) Plates (Silica Gel) |

| Column Chromatography System (Silica Gel) |

| HPLC, GC-MS, NMR, and FTIR for analysis |

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a fume hood, add 2,6-dichloronitrobenzene (1.0 mmol, 192 mg) to a 10 mL microwave reaction vial equipped with a magnetic stir bar.

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 4 mL) to the vial. Follow this with the addition of diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL) to act as a scavenger for the HCl generated during the reaction.

-

Nucleophile Addition: Add propylamine (1.2 mmol, 99 µL) to the reaction mixture.

-

Vial Sealing: Securely seal the vial with a crimp cap.

-

Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

-

Temperature: 150 °C

-

Ramp Time: 2 minutes

-

Hold Time: 10 minutes

-

Power: Dynamic (the instrument will adjust the power to maintain the set temperature)

-

Stirring: High

-

-

Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before carefully opening it in the fume hood.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

Work-up and Purification

-

Quenching: Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-chloro-6-nitro-N-propylaniline as a yellow solid.

Data and Expected Results

| Parameter | Value |

| Reactant 1 | 2,6-Dichloronitrobenzene |

| Reactant 2 | Propylamine |

| Solvent | DMF |

| Base | DIPEA |

| Microwave Power | Dynamic |

| Temperature | 150 °C |

| Reaction Time | 10 minutes |

| Expected Yield | 85-95% |

| Appearance | Yellow Solid |

Analytical Characterization

The identity and purity of the synthesized 2-chloro-6-nitro-N-propylaniline should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Considerations

-

Microwave Safety: Always use a dedicated microwave reactor designed for chemical synthesis.[15] Domestic microwave ovens are not suitable and can be extremely dangerous.[15] Be aware of the potential for pressure buildup in sealed vessels.[18]

-

Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2,6-Dichloronitrobenzene and propylamine are hazardous chemicals. Consult the Safety Data Sheets (SDS) for each reagent before use.

-

Reaction Kinetics: Be aware that microwave heating can dramatically accelerate reaction rates.[3] It is advisable to perform a small-scale test reaction to understand the kinetics before scaling up.

Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of 2-chloro-6-nitro-N-propylaniline.

Conclusion

This application note details a rapid, efficient, and high-yielding protocol for the synthesis of 2-chloro-6-nitro-N-propylaniline using microwave irradiation. This method offers significant advantages over traditional synthetic approaches, aligning with the principles of green chemistry. By following the outlined procedures and safety precautions, researchers can effectively synthesize this valuable chemical intermediate for a variety of applications in drug discovery and materials science.

References

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. Available at: [Link]

-

THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]

-

Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

-

Green Chemistry: Microwave assisted synthesis. YouTube. Available at: [Link]

-

Electrophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis. Available at: [Link]

-

Nucleophilic aromatic substitution. Chemeurope.com. Available at: [Link]

-

16.6 Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. Available at: [Link]

-

Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. ResearchGate. Available at: [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Available at: [Link]

-

Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PMC. Available at: [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available at: [Link]

-

2,6-dichloronitrobenzene. Organic Syntheses. Available at: [Link]

-

Microwave Assisted Organic Synthesis. Taylor & Francis Group. Available at: [Link]

-

Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Available at: [Link]

- Manufacturing process of 2,6-dichlorobenzonitrile. Google Patents.

-

Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

-

Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Publishing. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Improved Synthesis of N-Substituted Quinolinimides Using Microwave Irradiation. ResearchGate. Available at: [Link]

- Method for preparing N-methyl paranitroaniline. Google Patents.

-

18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

-

Microwave-Assisted Synthesis of N-Phenylsuccinimide. PMC. Available at: [Link]

-

The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA. Available at: [Link]

- Microwave assisted chemical processes. Google Patents.

- Process for the preparation of 2,6-dichloro-4-nitroaniline. Google Patents.

- Preparation method of 2-chloro-6-methylaniline. Google Patents.

Sources

- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chimia.ch [chimia.ch]

- 9. ijnrd.org [ijnrd.org]

- 10. Nucleophilic_aromatic_substitution [chemeurope.com]

- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety Considerations for Microwave Synthesis [cem.com]

- 16. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijrpas.com [ijrpas.com]

Troubleshooting low purity in 2-chloro-6-nitro-N-propylaniline HPLC analysis

Topic: Troubleshooting low purity in 2-chloro-6-nitro-N-propylaniline HPLC analysis Content type: Technical Support Center Guide

Doc ID: TS-HPLC-2C6N-PA | Version: 2.1 | Status: Active

Executive Summary

This guide addresses "Low Purity" flags in the HPLC analysis of 2-chloro-6-nitro-N-propylaniline . This compound, a functionalized nitroaniline derivative, presents specific analytical challenges due to its weak basicity (aniline nitrogen), electron-withdrawing substituents (nitro/chloro), and potential for regio-isomeric impurities.

"Low purity" is often a misdiagnosis of three distinct failure modes:

-

Chromatographic Artifacts: Peak tailing or splitting masquerading as impurities.

-

Method Selectivity: Co-elution of synthesis precursors (e.g., 2,6-dichloronitrobenzene).

-

Sample Instability: Photolytic or hydrolytic degradation during preparation.

Part 1: Diagnostic Workflow

Before modifying your method, determine if the issue is chemical (the sample is impure) or chromatographic (the method is lying).

Interactive Troubleshooting Tree

Figure 1: Decision matrix for isolating the root cause of low purity calculations.

Part 2: Technical Q&A – The "Why" and "How"

Category 1: Chromatographic Separation (The Method)[1][2][3]

Q1: I see a "shoulder" on the main peak that integration software counts as an impurity. Is my column failing? Diagnosis: This is likely Solvent Mismatch (Strong Solvent Effect), not column failure. Mechanism: 2-chloro-6-nitro-N-propylaniline is hydrophobic. If you dissolve it in 100% Acetonitrile (MeCN) and inject it into a mobile phase starting at high aqueous content (e.g., 90% Water), the sample molecules travel faster than the mobile phase at the column head, causing band broadening or splitting. Solution:

-

Protocol: Dissolve the sample in MeCN, then dilute to at least 50% water (or match initial mobile phase conditions) before injection.

-

Verification: Reduce injection volume from 10 µL to 2 µL. If the "impurity" disappears or the shoulder merges, it was a solvent effect [1].

Q2: My main peak tails significantly (Tailing Factor > 1.5), causing integration errors. Why? Diagnosis: Unsuppressed Silanol Interactions .[1] Mechanism: The secondary amine (-NH-propyl) in your compound is weakly basic. At neutral pH, residual silanol groups (Si-OH) on the silica support are ionized (Si-O⁻). The protonated amine interacts ionically with these sites, causing the peak to "drag." Solution:

-

Acidification: Lower the Mobile Phase pH to < 3.0 using 0.1% Formic Acid or Phosphoric Acid. This protonates the silanols (Si-OH), neutralizing the surface and preventing interaction [2].

-

Column Choice: Switch to a "Base-Deactivated" or highly end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).

Q3: I suspect co-elution of the starting material (2,6-dichloronitrobenzene). How do I separate them? Diagnosis: Insufficient Selectivity (α) . Mechanism: The starting material lacks the N-propyl group, making it slightly less hydrophobic than the product, but the chloro/nitro core is similar. Optimization:

-